molecular formula C12H15BrN2O B13904267 1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one

1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one

Cat. No.: B13904267
M. Wt: 283.16 g/mol
InChI Key: ULNPUWBXPCKPGD-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one is a heterocyclic compound that features a brominated pyrrolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom and the pyrrolopyridine structure makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.

Preparation Methods

The synthesis of 1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one typically involves multi-step processes. One common method includes the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyrrole and pyridine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various bases and acids for substitution and cyclization reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrolopyridine core play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one can be compared with other brominated pyrrolopyridine derivatives:

    4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2-ol: Similar in structure but differs in the position of the bromine atom and the presence of a hydroxyl group.

    1-(4-Bromo-phenyl)-3-(pyridin-2-ylsulfanyl)-pyrrolidine-2,5-dione: Contains a brominated phenyl ring and a pyrrolidine core, highlighting the diversity in brominated heterocycles.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,2-dimethyl-propan-1-one moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

1-(4-bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H15BrN2O/c1-12(2,3)11(16)15-5-4-8-9(13)6-14-7-10(8)15/h6-7H,4-5H2,1-3H3

InChI Key

ULNPUWBXPCKPGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C(C=NC=C21)Br

Origin of Product

United States

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